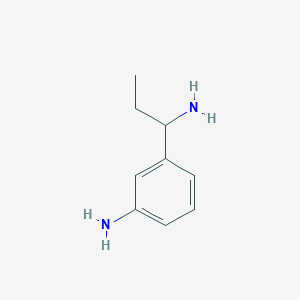

3-(1-Aminopropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNRDIHXXVJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597348 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-52-2 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1 Aminopropyl Aniline and Its Structural Analogs

Modern Synthetic Routes to the 3-(1-Aminopropyl)aniline Core Structure

The construction of the this compound scaffold can be approached through several modern synthetic routes. A highly effective and widely used method is reductive amination . masterorganicchemistry.comyoutube.com This process typically involves two main steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. researchgate.net

For the synthesis of this compound, a logical precursor would be 3-aminopropiophenone. The synthesis would proceed as follows:

Imine or Iminium Ion Formation: The carbonyl group of 3-aminopropiophenone reacts with an ammonia (B1221849) source. In a laboratory setting, this is often done in the presence of a mild acid catalyst, which accelerates the formation of the imine or the corresponding iminium ion. youtube.com

In Situ Reduction: A reducing agent is added to the reaction mixture to reduce the C=N double bond of the imine as it is formed. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation because they are mild enough not to reduce the starting ketone but are effective at reducing the formed iminium ion. masterorganicchemistry.com This chemoselectivity prevents side reactions and avoids the need to isolate the often-unstable imine intermediate. masterorganicchemistry.com

This one-pot procedure is highly efficient and avoids the problem of multiple alkylations that can plague other methods of amine synthesis. masterorganicchemistry.com The entire process is a powerful way to form C-N bonds and is a cornerstone of modern amine synthesis. youtube.com

Other advanced strategies for forming the diamine motif include transition metal-catalyzed reactions, such as the hydroamination of alkenes, which represent atom-economical alternatives for constructing C-N bonds. nih.gov

Stereoselective Synthesis of Chiral this compound and Related Diamines

Creating the chiral center in this compound with a specific stereochemistry (either R or S) is a significant synthetic challenge that requires asymmetric synthesis techniques. Chiral 1,2- and 1,3-diamines are critical structural motifs in pharmaceuticals and serve as privileged ligands in asymmetric catalysis. nih.govrsc.org

Transition metal catalysis offers a powerful method for the enantioselective synthesis of chiral amines. Rhodium and palladium complexes, in particular, are at the forefront of this research.

Rhodium-catalyzed asymmetric hydroamination is an atom-economical method for synthesizing chiral amines. nih.gov For instance, the hydroamination of allenes using a rhodium(I)/Josiphos catalyst system allows for the synthesis of α-chiral allylic amines with excellent enantioselectivity. rsc.orgthieme-connect.com Similarly, rhodium catalysts paired with chiral BIPHEP-type ligands can effectively catalyze the hydroamination of allylamines to produce enantioenriched 1,2-diamines in high yields and enantioselectivities. nih.gov The intramolecular hydroamination of unactivated alkenes using rhodium catalysts with binaphthyl-based phosphine (B1218219) ligands has also been developed to produce enantioenriched cyclic amines. nih.gov

Palladium-catalyzed reactions are also central to the asymmetric synthesis of diamines. For example, a sequential process involving a palladium-catalyzed asymmetric allylic amination followed by a rhodium-catalyzed aziridination can produce complex, optically active diamine structures. nih.gov The initial palladium-catalyzed step, using chiral ligands such as (S,S)-L1 or (R,R)-L2, establishes the first stereocenter in high enantiomeric excess. nih.gov Palladium catalysts with chiral ligands like BINAP have been successfully used in the ring-opening of azabenzonorbornadienes with amines to yield chiral 1,2-diamines. rsc.orgresearchgate.net

| Catalyst System | Ligand Type | Reaction Type | Substrate Example | Selectivity | Reference(s) |

| [Rh(cod)OMe]₂ | JoSPOphos | Hydroamination | 1,3-Dienes | High rr and ee | thieme-connect.com |

| [Rh(COD)Cl]₂ / MeO-BIPHEP | BIPHEP | Hydroamination | Allylamines | Up to 95% ee | nih.gov |

| Pd₂(dba)₃•CHCl₃ / (R,R)-L₂ | Trost Ligand | Allylic Amination | Cyclohexenol-derived carbonate | >90% ee | nih.gov |

| Pd(OAc)₂ / (R)-BINAP | BINAP | Ring-opening | N-Boc-azabenzonorbornadienes | Up to >99% ee | researchgate.net |

When a molecule already contains a stereocenter, the introduction of a second one can be controlled to favor one diastereomer over another. Diastereoselective strategies are crucial for synthesizing complex molecules with multiple stereocenters. For 1,3-diamines, several powerful methods exist.

One such method is the ring-opening of aziridines with 2-azaallyl anions . This approach allows for the stereocontrolled synthesis of 1,3-diamines that can bear up to three contiguous stereocenters. acs.orgnih.gov The reaction proceeds with high diastereoselectivity (up to >20:1 dr), is site-selective, and enantiospecific. acs.orgnih.gov Another strategy involves the borane reduction of bulky N,N′-diaryl-1,3-diimines , which has been shown to be highly diastereoselective, yielding the target diamines with a diastereomeric excess (de) of over 95%. rsc.org

Furthermore, multicomponent reactions offer an efficient path to complex structures. A one-pot synthesis catalyzed by Bismuth(III) triflate (Bi(OTf)₃) can produce 1,3-diamines with three continuous stereogenic centers from an enamide, an N-acylimine precursor, and a nucleophile in a highly modular and diastereoselective manner. acs.org

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the new stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For amine synthesis, N-tert-butanesulfinyl imines (Ellman's imines) are among the most successful and widely used chiral auxiliaries. rtu.lv The synthesis of a chiral version of this compound could be envisioned using this approach starting from 3-nitropropiophenone.

The ketone is condensed with a chiral tert-butanesulfinamide to form an N-sulfinyl imine.

A nucleophilic addition (e.g., Grignard or organolithium reagent) to the C=N bond is then performed. The bulky sulfinyl group directs the nucleophile to one face of the imine, leading to a highly stereoselective addition.

The nitro group is reduced to the primary aniline (B41778).

Finally, the sulfinyl auxiliary is removed under acidic conditions to reveal the chiral primary amine.

This method provides a reliable and highly stereoselective route to chiral amines. rtu.lv Other strategies include the asymmetric reductive dimerization of N-acylpyridinium salts using readily available chiral auxiliaries to produce C₂-symmetric diamines. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

The two primary amine groups of this compound offer rich opportunities for further functionalization. The aromatic amine and the aliphatic amine have different reactivities, which can potentially be exploited for selective derivatization.

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines , commonly known as Schiff bases. derpharmachemica.comscielo.org.za This reaction is typically reversible and is often carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. youtube.comacs.org

Given that this compound possesses two primary amine groups, it can react with carbonyl compounds to form mono- or di-imine derivatives, depending on the stoichiometry. The aromatic amine is generally less nucleophilic than the aliphatic amine due to the delocalization of its lone pair into the benzene (B151609) ring, but it can still readily form imines.

The formation of a Schiff base is confirmed by the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl compound in the IR spectrum, and the appearance of a characteristic C=N stretching band. scielo.org.za

| Aldehyde/Ketone Reactant | Potential Schiff Base Product from this compound |

| Benzaldehyde | N-benzylidene-3-(1-aminopropyl)aniline or 3-(1-(benzylideneamino)propyl)aniline |

| Salicylaldehyde (B1680747) | N-(2-hydroxybenzylidene)-3-(1-aminopropyl)aniline or 3-(1-((2-hydroxybenzylidene)amino)propyl)aniline |

| Acetone | N-isopropylidene-3-(1-aminopropyl)aniline or 3-(1-(isopropylideneamino)propyl)aniline |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3-(1-aminopropyl)aniline or 3-(1-((4-methoxybenzylidene)amino)propyl)aniline |

The table illustrates potential mono-adducts. Di-adducts are also possible with sufficient equivalents of the carbonyl compound.

The chemical compound this compound is a notable aniline derivative. This article explores advanced synthetic methodologies concerning this compound and its structural analogs, focusing on key chemical transformations.

2 Amidation and Related Transformations of Amine Functionalities

The amine functionalities of this compound and its analogs are amenable to a variety of chemical transformations, with amidation being a prominent example. Amidation, the formation of an amide, is a crucial reaction in organic synthesis. wikipedia.org The primary and secondary amine groups present in these molecules can react with acylating agents such as acyl chlorides and acid anhydrides to yield amides. wikipedia.orglibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is a fundamental method for protecting amine groups or for synthesizing more complex molecules. wikipedia.org

Another significant transformation is sulfonamide formation. The reaction of amines with sulfonyl chlorides, known as the Hinsberg reaction, provides a method to form sulfonamides and can also serve as a chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.org

The basic nature of the amine groups allows them to react with acids to form the corresponding ammonium (B1175870) salts. wikipedia.org Furthermore, the amine groups can undergo alkylation with alkyl halides. wikipedia.org Selective alkylation of a secondary amine in the presence of a primary amine can be achieved by using a ketone as a temporary protecting group for the primary amine, which forms a Schiff base that is stable under the alkylation conditions. acs.org

In the context of synthesizing complex molecules, the selective functionalization of polyamines is critical. Methodologies have been developed for the selective mono-, di-, or tri-N-functionalization of polyamines like spermidine (B129725) and its analogs, utilizing protecting groups that can be removed under different conditions. researchgate.net For instance, in the synthesis of a complex indenoisoquinoline, the aliphatic aminopropyl nitrogen was found to be more nucleophilic than the aniline nitrogen. nih.gov To achieve selective acetylation of the aniline nitrogen, a multi-step synthesis was employed involving the reduction of a nitro group to an aniline, followed by acetylation. nih.gov

The table below summarizes various transformations involving the amine functionalities of aniline derivatives.

| Transformation | Reagent(s) | Product | Reference(s) |

| Amidation | Acyl chloride, Acid anhydride | Amide | wikipedia.orglibretexts.org |

| Sulfonylation (Hinsberg Reaction) | Sulfonyl chloride | Sulfonamide | wikipedia.org |

| Salt Formation | Acid | Ammonium Salt | wikipedia.org |

| Alkylation | Alkyl halide | Alkylated Amine | wikipedia.org |

| Selective N-alkylation | Alkyl halide, Ketone (protecting group) | Selectively Alkylated Amine | acs.org |

| Selective N-acetylation | Multi-step synthesis involving nitro reduction | Selectively Acetylated Amine | nih.gov |

3 Formation of Organometallic Complexes and Ligands from this compound

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. tandfonline.comacs.org The presence of multiple nitrogen donor atoms allows these molecules to act as polydentate ligands, binding to metal ions to form coordination complexes. wikipedia.orgacs.org

For example, tridentate Schiff base ligands derived from 1-(3-aminopropyl)imidazole (B109541) and salicylaldehyde have been synthesized and used to form chelate complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). tandfonline.comresearchgate.net The resulting complexes exhibit specific geometries, such as square-planar for copper and octahedral for the other metals mentioned. tandfonline.comresearchgate.net Similarly, a pentadentate Schiff base ligand prepared from salicylaldehyde and N-(3-aminopropyl)propane-1,3-diamine has been used to form a complex with Zn(II), resulting in a distorted trigonal-bipyramidal geometry. researchgate.net

The stability of these metal complexes is a key characteristic. For instance, transition metal complexes with the tetradentate ligand tris(3-aminopropyl)amine (B1583958) have been studied for their stability constants. acs.org The formation of organometallic complexes, which contain metal-carbon bonds, is another important area. rsc.org These complexes can exhibit unique reactivity and have applications in areas such as catalysis and medicine. rsc.org

The table below provides examples of organometallic complexes formed from aniline derivatives and related ligands.

| Ligand Derivative | Metal Ion(s) | Resulting Complex Geometry | Reference(s) |

| N-[1-(3-aminopropyl)imidazole]salicylaldimine | Cu(II) | Square-planar | tandfonline.comresearchgate.net |

| N-[1-(3-aminopropyl)imidazole]salicylaldimine | Co(II), Ni(II), Zn(II), Cd(II) | Octahedral | tandfonline.comresearchgate.net |

| Schiff base from salicylaldehyde and N-(3-aminopropyl)propane-1,3-diamine | Zn(II) | Distorted trigonal-bipyramidal | researchgate.net |

| Tris(3-aminopropyl)amine | Various transition metals | - | acs.org |

4 Polymeric Architectures and Copolymers based on this compound Derivatives

Derivatives of this compound can serve as monomers for the synthesis of various polymeric architectures and copolymers. The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers, such as polyaniline (PANI). nih.govkpi.ua

Chemical oxidative polymerization is a common method used to synthesize PANI derivatives. nih.gov This can be carried out using an oxidizing agent like ammonium persulfate in an acidic medium. nih.gov The properties of the resulting polymers, such as solubility and electrical conductivity, are influenced by the substituents on the aniline monomer. nih.govrsc.org For instance, modifying aniline monomers can affect the surface morphology of the resulting polymers, changing it from a heterogeneous to a spherical structure. rsc.org

Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of polymers with tailored properties. For example, copolymers of aniline with aminobenzoic acids have been synthesized to create polyanilines that are soluble in aqueous basic media. researchgate.net Similarly, copolymers of pyrrole (B145914) with N-substituted pyrrole derivatives, such as N-(3-aminopropyl)pyrrole, have been produced electrochemically. mdpi.com These copolymers have been used in applications like biosensors. mdpi.com

Another approach involves the synthesis of block copolymers, such as polyimide-polysiloxane block copolymers, which can be synthesized from α,ω-(3-aminophenoxy) terminated oligomers. Furthermore, N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is a versatile monomer used in the synthesis of functional polymers and hydrogels due to its reactive amine group, which allows for post-polymerization functionalization. polysciences.com Polyampholytes, which are polymers with both acidic and basic groups, have been prepared by the copolymerization of APMA and acrylic acid. researchgate.net

The table below presents examples of polymers and copolymers based on aniline derivatives.

| Monomer(s) | Polymerization Method | Resulting Polymer/Copolymer | Key Feature/Application | Reference(s) |

| Aniline derivatives | Chemical oxidative polymerization | Polyaniline (PANI) derivatives | Conducting polymers, sensors | nih.govrsc.org |

| Aniline and aminobenzoic acids | Copolymerization | Poly(aniline-co-aminobenzoic acid) | Soluble in aqueous basic media | researchgate.net |

| Pyrrole and N-(3-aminopropyl)pyrrole | Electrochemical copolymerization | Poly(N-3-aminopropylpyrrole-co-PPy) | Biosensors | mdpi.com |

| α,ω-(3-aminophenoxy) terminated oligomers | - | Polyimide-polysiloxane block copolymers | - | |

| N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) and acrylic acid | Free radical batch-copolymerization | Polyampholyte | pH and temperature responsive | researchgate.net |

Computational Chemistry and Theoretical Insights into 3 1 Aminopropyl Aniline Systems

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like aniline (B41778) derivatives. arxiv.org Various functionals are employed depending on the specific properties being investigated. For instance, the dispersion-corrected PW6B95-D3 functional has shown high accuracy in calculating the free activation barrier for the 5-exo cyclization of the hexenyl radical, with deviations from experimental values of only about 0.5 kcal mol⁻¹. beilstein-journals.org This level of precision is crucial for meaningful predictions of reaction kinetics. beilstein-journals.org Similarly, the M06-2X functional is recognized for its robust performance in predicting structures and frequencies for a range of chemical systems. researchgate.net In studies of atmospheric oxidation, the M06-2X functional, paired with a 6-311++G(2df,2p) basis set, has been used to simulate the reactions of aniline with OH radicals. nih.gov

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, also play a significant role. The ROCBS-QB3 method is an example of a high-level ab initio approach used to investigate the chemical kinetics of aniline oxidation. nih.gov While computationally more demanding than DFT, ab initio methods can provide benchmark-quality results. Semi-empirical methods like AM1 and PM3, though less accurate, offer a computationally efficient way to study large sets of molecules, such as in the investigation of bond dissociation enthalpies and ionization potentials for numerous substituted anilines. cnrs.fr

The choice of method is critical and is often validated by comparing calculated results with experimental data. For example, theoretical calculations of enthalpy changes for species involved in the reaction of aniline with methyl radicals have shown good agreement with available experimental data, with a maximum deviation of approximately 11 kJ·mol⁻¹. nih.govacs.org

The electronic character of a molecule is dictated by its molecular orbitals and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively. thaiscience.info The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap generally corresponds to greater stability and lower reactivity. thaiscience.info

In the context of radical reactions involving aniline derivatives, the energy gap between the Singly Occupied Molecular Orbital (SOMO) of the radical and the HOMO of the aniline is a key factor. beilstein-journals.org A smaller SOMO-HOMO gap generally leads to higher reaction rates, highlighting the importance of orbital interactions in determining reactivity. beilstein-journals.org For electrophilic aromatic substitution, the regioselectivity in aniline is accurately explained by the contributions of the 2pz orbitals of the ring carbons to the π-HOMO. rsc.org The repulsive interaction between the π-HOMO of a phenyl radical fragment and the π-HOMO of the amino group substituent pushes up the energy of the resulting aniline π-HOMO, thereby activating the ring for electrophilic attack. rsc.org

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing a guide to its reactive sites. thaiscience.info For substituted anilines, MEP analysis helps to identify the locations most susceptible to electrophilic attack. thaiscience.info Furthermore, the Voronoi deformation density analysis is a sophisticated method that can pinpoint the charge rearrangements resulting from substituent effects, revealing how an amino group leads to π charge accumulation at the ortho and para positions of the benzene (B151609) ring. rsc.org

Mechanistic Studies of Reactions Involving 3-(1-Aminopropyl)aniline Derivatives

Computational methods are invaluable for mapping out the complex pathways of chemical reactions, identifying transition states, and determining the energy landscapes that govern them.

Intramolecular radical addition is a significant C-C bond-forming reaction, and its application to aniline derivatives is a key step in the synthesis of important heterocyclic structures like indolines. beilstein-journals.org DFT calculations have been instrumental in unraveling the kinetics and thermodynamics of these reactions. beilstein-journals.org Studies have shown that polar effects are highly significant; the highest reaction rates are observed when an electrophilic radical reacts with a nucleophilic arene, such as an aniline. beilstein-journals.org This is the reverse of the polarity seen in the related Minisci reaction. beilstein-journals.org

The nature of the substituent on the aniline nitrogen atom is also crucial. For example, methyl substitution at the nitrogen leads to a slower addition rate compared to phenyl substitution. beilstein-journals.org The choice of protecting group, such as a carbamate, must also be considered carefully, as they are only suitable when the radical is not overly electrophilic. beilstein-journals.org These computational insights are vital for designing and optimizing synthetic routes that rely on radical cyclizations. beilstein-journals.org

Understanding a reaction mechanism requires the identification of transition states—the high-energy structures that connect reactants to intermediates and products. Computational modeling allows for the precise location of these transient species and the calculation of their energies, which correspond to the activation barriers of the reaction. nih.gov

Conventional Transition State Theory (TST) is frequently used to calculate the rate constants for elementary reaction steps. nih.govacs.org For more complex reactions with multiple wells on the potential energy surface, the Rice-Ramsperger-Kassel-Marcus (RRKM) master equation framework is applied to compute temperature- and pressure-dependent rate coefficients. nih.govnih.govacs.org

The potential energy surface (PES) for the reaction between aniline and the methyl radical, for instance, has been comprehensively mapped using high-level CCSD(T)//M06-2X calculations. nih.govacs.org This allows for the detailed study of competing pathways, such as hydrogen abstraction from the -NH2 group versus methyl radical addition to the aromatic ring. nih.govacs.org Such detailed energetic models provide a quantitative understanding of reaction mechanisms and product distributions. researchgate.net

Structure-Reactivity and Structure-Property Correlations in Substituted Aniline Systems

The principle that a molecule's structure dictates its reactivity and properties is a central tenet of chemistry. In substituted aniline systems, this relationship can be systematically explored and quantified. The electronic nature of substituents on the aromatic ring—whether they are electron-donating or electron-withdrawing—has a profound impact on the aniline's reactivity.

In oxidation reactions, for example, the reaction rate increases with the presence of electron-donating groups and decreases with electron-withdrawing groups. researchgate.net This behavior can often be described by the Hammett equation, which provides a linear free-energy relationship. researchgate.netacs.orgarabjchem.org A negative Hammett reaction constant (ρ) indicates the buildup of positive charge in the transition state, suggesting that the reaction is favored by electron-donating substituents. researchgate.netarabjchem.org

Kinetic studies on the oxidation of a series of para-substituted anilines have demonstrated this trend, with the reactivity order being p-OCH₃ > p-CH₃ > p-H > p-Cl > p-NO₂. arabjchem.org The activation parameters derived from these studies, such as the enthalpy and entropy of activation, provide further mechanistic insights. acs.org When a linear relationship exists between the activation enthalpy and entropy for a series of related reactions, it is known as an isokinetic relationship or compensation law. acs.org The existence of such a relationship for the oxidation of various substituted anilines suggests that they all proceed through a common mechanism. researchgate.netacs.orgarabjchem.org

These structure-reactivity correlations are not only of fundamental interest but also have practical implications, allowing for the rational design of molecules with desired properties and reactivity patterns. researchgate.net

Data Tables

Below are interactive tables summarizing key computational and kinetic data for substituted aniline systems as discussed in the text.

Table 1: Second-Order Rate Constants and Activation Parameters for the Oxidation of para-Substituted Anilines by BIFC arabjchem.org

Conditions: [Substrate] = 2.0 mol dm⁻³; 10³[BIFC] = 1.0 mol dm⁻³; 10[H⁺] = 2.5 mol dm⁻³; Solvent = 50% AcOH – 50% H₂O (v/v).

| Substituent | k₂ at 298 K (x10⁻³ dm³ mol⁻¹ s⁻¹) | k₂ at 303 K (x10⁻³ dm³ mol⁻¹ s⁻¹) | k₂ at 308 K (x10⁻³ dm³ mol⁻¹ s⁻¹) | k₂ at 313 K (x10⁻³ dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| p-OCH₃ | 10.8 | 15.2 | 21.0 | 28.6 | 51.2 | -109 |

| p-CH₃ | 4.5 | 6.5 | 9.2 | 12.8 | 54.9 | -102 |

| H | 2.1 | 3.1 | 4.5 | 6.5 | 58.8 | -94 |

| p-Cl | 0.9 | 1.4 | 2.1 | 3.1 | 63.5 | -82 |

| p-NO₂ | 0.04 | 0.07 | 0.12 | 0.20 | 79.2 | -41 |

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for para-Substituted Anilines cnrs.fr

All values are in kcal/mol.

| Substituent | BDE (PM3) | BDE (AM1) | BDE (DFT) |

| -NH₂ | 78.8 | 81.3 | 82.3 |

| -OH | 80.0 | 82.1 | 82.5 |

| -OCH₃ | 81.1 | 82.9 | 82.5 |

| -CH₃ | 83.1 | 84.7 | 84.8 |

| -H | 84.4 | 86.4 | 86.6 |

| -F | 84.0 | 86.1 | 86.7 |

| -Cl | 84.3 | 86.2 | 87.0 |

| -CF₃ | 87.3 | 88.6 | 89.9 |

| -CN | 87.2 | 88.6 | 88.8 |

| -NO₂ | 86.8 | 88.5 | 89.4 |

Computational Prediction of Oxidation Potentials and Basicity (pK_a) Correlations

The prediction of one-electron oxidation potentials and basicity (pKa) is a cornerstone of computational electrochemistry and solution chemistry. For substituted anilines, these properties are intricately linked to the electronic effects of the substituents on the aromatic ring.

Research Findings: Computational studies frequently employ Density Functional Theory (DFT) and semiempirical molecular orbital theories to calculate the one-electron oxidation potentials of substituted anilines in aqueous solutions. umn.edursc.org Methods such as DFT with functionals like B3LYP, BPW91, and CAM-B3LYP, combined with solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model, have proven effective in predicting these properties. nih.govmdpi.comunito.it

A strong correlation exists between the calculated oxidation potential and the experimental pKa of the anilinium ion. rsc.org Electron-donating groups, such as the alkylamine substituent in this compound, increase the electron density on the aniline nitrogen and the phenyl ring. This increased electron density is expected to lower the energy required to remove an electron (oxidation potential) and increase the basicity of the aromatic amine (higher pKa). researchgate.net

Furthermore, a good correlation is consistently observed between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) for neutral aniline molecules in solution. umn.edursc.org For this compound, the electron-donating aminopropyl group at the meta-position would raise the HOMO energy, making the molecule more susceptible to oxidation compared to unsubstituted aniline. While the meta-position exerts a weaker electronic influence than ortho- or para-positions, the inductive effect of the alkylamine group is still significant.

The table below summarizes the computational approaches and expected trends for this compound based on studies of similar compounds.

| Property | Computational Methods | Expected Effect of 3-(1-Aminopropyl) Substituent |

| Oxidation Potential (E°) | DFT (e.g., B3LYP, BPW91), Ab initio (HF), Semiempirical (AM1) with Solvation Models (PCM, SMD) umn.edursc.org | Lowered compared to aniline due to the electron-donating nature of the substituent. |

| Basicity (pKa) | DFT, HF with Thermodynamic Cycles and Solvation Models nih.govmdpi.comrsc.org | Increased compared to aniline, as the substituent enhances the electron density on the aromatic nitrogen. |

| HOMO Energy | DFT, HF in aqueous solution models umn.edursc.org | Increased, correlating with a lower oxidation potential. |

Theoretical Examination of Hydrogen Bonding Interactions and Substituent Effects

Hydrogen bonding is a critical non-covalent interaction that governs the structure and properties of aniline derivatives in condensed phases. The this compound molecule possesses multiple sites capable of participating in hydrogen bonds, acting as both donors and acceptors.

Research Findings: Theoretical investigations, often at the B3LYP/6-311++G(d,p) level of theory, are used to analyze the geometry, energy, and nature of hydrogen bonds. psu.edu Techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis provide deeper insights into these interactions. psu.edursc.org

For this compound, several types of hydrogen bonds are possible:

As a Donor: The N-H bonds of both the aromatic primary amine and the aliphatic primary amine can donate a proton to an acceptor molecule (e.g., water, solvent).

As an Acceptor: The lone pair of electrons on both nitrogen atoms can accept a proton from a donor molecule. The π-system of the phenyl ring can also act as a weak hydrogen bond acceptor. researchgate.net

The 1-aminopropyl group is an electron-donating substituent. This electronic effect influences the hydrogen-bonding capabilities of the aniline moiety. It increases the electron density on the aromatic nitrogen, enhancing its strength as a hydrogen bond acceptor. psu.edunih.gov Conversely, this can slightly decrease the acidity of the aromatic N-H protons, making them marginally weaker hydrogen bond donors.

Furthermore, the flexibility of the propyl chain allows for the possibility of intramolecular hydrogen bonding between the aromatic amino group and the side-chain amino group. Computational studies on analogous molecules like 3-aminopropanol confirm that such intramolecular hydrogen bonds can significantly stabilize certain conformers. mdpi.com The formation of such a bond in this compound would depend on the specific rotational conformation of the molecule.

| Interaction Type | Potential Sites on this compound | Influence of Substituent/Structure |

| H-Bond Donor | Aromatic N-H, Aliphatic N-H | The electron-donating substituent may slightly weaken the aromatic N-H donor strength. |

| H-Bond Acceptor | Aromatic Nitrogen, Aliphatic Nitrogen, Phenyl π-system | The electron-donating substituent enhances the acceptor strength of the aromatic nitrogen. |

| Intramolecular H-Bond | Between aromatic -NH2 and aliphatic -NH2 | Conformation-dependent; could lead to a stable, cyclic-like structure. mdpi.com |

Conformational Analysis and Rotational Energy Barriers

The flexibility of this compound arises from rotation around several single bonds, leading to various spatial arrangements or conformers. Computational analysis is essential to identify the most stable conformers and the energy required to interconvert between them.

Research Findings: Potential energy surfaces (PES) are typically mapped out using DFT or MP2 methods to locate energy minima (stable conformers) and transition states (rotational barriers). rsc.orgmdpi.com For this compound, the key rotatable bonds include the C(aryl)–NH₂, the C(aryl)–C(propyl) bond, and the C–C bonds within the propyl side chain.

The rotational barrier of the C(aryl)–NH₂ bond in anilines is influenced by the conjugation of the nitrogen lone pair with the phenyl ring's π-system. The barrier to rotation is a measure of this electronic interaction. csic.es For this compound, the aminopropyl group at the meta position has a primarily inductive effect, which will influence this barrier, though typically less than a para-substituent would.

| Rotational Barrier | Bonds Involved | Factors Influencing the Barrier |

| Amine Inversion/Rotation | C(aryl)–NH₂ | Conjugation of the nitrogen lone pair with the phenyl ring; electronic effects of the meta-substituent. rsc.orgcsic.es |

| Side Chain Rotation | C(aryl)–C(propyl), C(propyl)–C(propyl) | Torsional strain (staggered vs. eclipsed conformers), steric hindrance between the side chain and the ring or its substituents. mdpi.comlibretexts.org |

Bond Dissociation Energies and Enthalpies of Amine Functionalities

Bond dissociation enthalpy (BDE) is the enthalpy change required to break a bond homolytically, forming two radicals. libretexts.org It is a fundamental measure of bond strength and a key parameter for predicting the reactivity of a molecule, particularly towards radical-mediated processes like oxidation.

Research Findings: Computational chemistry provides reliable methods for calculating BDEs. The molecule this compound contains several types of C-H and N-H bonds, each with a distinct BDE.

Aromatic N–H Bond: The BDE of the N–H bond in the aniline moiety is influenced by the stability of the resulting aminyl radical. Electron-donating substituents can stabilize the parent molecule, which can affect the BDE.

Aliphatic N–H Bond: The BDE of the N-H bond on the primary aminopropyl group is expected to be similar to that in other primary aliphatic amines. Studies show that the N-H BDE decreases when going from primary to secondary amines due to stabilization of the aminyl radical via hyperconjugation. nih.gov

Aliphatic α-C–H Bond: The C-H bond on the carbon atom directly attached to the aniline nitrogen (the α-carbon) is expected to have a significantly lower BDE than other C-H bonds. This is due to the stabilization of the resulting carbon-centered radical by the adjacent nitrogen's lone pair (a two-orbital, three-electron interaction). researchgate.netnih.gov Experimental and computational studies on unconstrained aliphatic amines place this α(C-H) BDE around 91 kcal/mol. researchgate.netnih.gov

Other Aliphatic C–H Bonds: The C-H bonds on the β and γ carbons of the propyl chain will have BDEs typical of secondary C-H bonds in alkanes, which are generally higher than the α-C-H BDE.

The relative BDE values predict the most likely site of hydrogen atom abstraction by a radical species. For this compound, the α-C–H bond is the most probable site of initial attack.

| Bond Type | Location in Molecule | Expected Relative BDE | Rationale for BDE Value |

| α-C–H | Carbon adjacent to the aniline nitrogen | Lowest | Strong stabilization of the resulting carbon radical by the nitrogen lone pair. researchgate.netnih.gov |

| Aromatic N–H | Aniline amino group | Intermediate | Stability of the resulting aromatic aminyl radical. |

| Aliphatic N–H | Propylamine amino group | High | Typical primary amine N-H bond strength. nih.gov |

| β, γ C–H | Other carbons on the propyl chain | Highest | Typical secondary alkane C-H bond strength, less stable radical product. libretexts.org |

Catalytic Applications of 3 1 Aminopropyl Aniline and Its Metal Complexes

Organocatalytic Applications of Diamine Architectures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. rsc.org Chiral diamines are fundamental to many organocatalytic transformations, typically activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. pnas.orgresearchgate.net

Asymmetric Organocatalysis in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Diels-Alder, Henry Reactions)

Chiral primary and secondary diamines are powerful catalysts for a variety of asymmetric carbon-carbon bond-forming reactions. pnas.orgresearchgate.net In these transformations, the diamine catalyst typically reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion intermediate. This activation strategy allows for highly stereocontrolled additions to electrophiles.

Aldol Reaction: Chiral diamine catalysts can facilitate the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high stereoselectivity. acs.org

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is effectively catalyzed by chiral diamines. pnas.orgrsc.org This method is used to create stereogenic centers with high fidelity.

Diels-Alder Reaction: Iminium ion catalysis, enabled by chiral amines, lowers the LUMO of α,β-unsaturated aldehydes, facilitating [4+2] cycloadditions with dienes to produce chiral cyclohexene (B86901) derivatives. researchgate.net

Henry Reaction: The addition of nitroalkanes to carbonyl compounds can be controlled by organocatalysts, including those based on diamine scaffolds, often in domino sequences that build complex, stereochemically rich molecules. pnas.org

Although these reactions are well-established for various chiral diamines, specific examples and detailed research findings employing 3-(1-Aminopropyl)aniline as the catalyst were not identified in the searched literature.

Roles in Asymmetric Oxidative Coupling Reactions

Asymmetric oxidative coupling reactions represent a powerful tool for C-C bond formation. While organocatalysis has been applied to oxidative processes, specific literature detailing the role of this compound or similar diamines in asymmetric oxidative coupling reactions is sparse. General strategies often involve the integration of the catalyst into a redox cycle to achieve the desired transformation.

Metal-Catalyzed Transformations Utilizing this compound as a Ligand

The two nitrogen atoms of a diamine can chelate to a metal center, forming a stable complex. When the diamine is chiral, it creates a chiral environment around the metal, enabling the transfer of stereochemical information to the substrate during a catalytic transformation.

Chiral Ligands for Asymmetric Metal Catalysis (e.g., Epoxidation, Hydrogenation, Dihydroxylation)

Chiral diamine ligands are integral to a wide array of asymmetric metal-catalyzed reactions, leading to products with high enantiomeric excess. nobelprize.org

Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes featuring chiral diamine ligands are exceptionally effective for the asymmetric hydrogenation of ketones, imines, and olefins, producing chiral alcohols and amines. nih.govacs.org The diamine ligand is often crucial for achieving high catalytic activity and enantioselectivity. nobelprize.orgmdpi.com

Asymmetric Dihydroxylation: In the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins, chiral diamine derivatives (often derived from cinchona alkaloids) can be used as ligands to control the facial selectivity of the diol formation. york.ac.ukgoogle.com

Asymmetric Epoxidation: Chiral ligands are used to direct the stereochemical outcome of metal-catalyzed epoxidation of olefins. nobelprize.orgbeilstein-journals.org While salen-type ligands (derived from diamines and salicylaldehydes) are common, other diamine complexes have also been explored. chemmethod.com

No specific studies detailing the synthesis of ligands from this compound and their application in these particular asymmetric reactions were found.

Palladium- and Rhodium-Catalyzed Functionalizations, including C-H Amination

Palladium and rhodium are versatile metals for a variety of cross-coupling and C-H functionalization reactions, where ligands play a critical role in catalyst stability and reactivity. nih.govbeilstein-journals.org

Palladium-Catalyzed Reactions: Chiral diamines have been employed as ligands in palladium-catalyzed processes like the Suzuki-Miyaura coupling and allylic amination. nih.govresearchgate.net

Rhodium-Catalyzed C-H Amination: Dirhodium catalysts are particularly effective in promoting C-H amination reactions, where a C-H bond is converted into a C-N bond. researchgate.netnih.gov The ligands coordinating to the rhodium center are critical for modulating the catalyst's reactivity and selectivity. nih.gov Sequential palladium and rhodium catalysis using diamine derivatives has been shown to be a powerful strategy for synthesizing complex polyamine structures. nih.govresearchgate.net

While the use of diamine ligands in palladium and rhodium catalysis is a broad and active area of research, literature specifically documenting the use of this compound as a ligand in these contexts, including C-H amination, was not forthcoming from the search. epfl.chdovepress.comacs.org

Design and Performance of Schiff Base Metal Complexes in Catalysis

Schiff bases are compounds containing an azomethine (>C=N–) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. scispace.com When a diamine like this compound is used, it can form bidentate or polydentate Schiff base ligands capable of forming stable complexes with various transition metals. researchgate.netconscientiabeam.com

These metal-Schiff base complexes are widely investigated as catalysts for numerous organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. chemmethod.comscispace.comresearchgate.net The steric and electronic properties of the Schiff base ligand, which can be easily tuned by choosing different aldehyde and amine precursors, have a direct impact on the catalytic performance of the metal complex. scispace.com

Despite the vast body of research on Schiff base metal complexes, studies describing the synthesis, characterization, and catalytic performance of complexes derived specifically from this compound were not identified.

Advanced Materials and Polymer Science Applications of 3 1 Aminopropyl Aniline Derivatives

Polymeric Materials Synthesis and Characterization

The dual amine functionality of 3-(1-Aminopropyl)aniline allows it to act as a versatile monomer or curing agent in the synthesis of various polymeric materials. The presence of both an aliphatic and an aromatic amine group with different reactivities enables precise control over polymerization processes and the final properties of the material.

Derivatives of this compound are instrumental in the development of high-performance polymers such as epoxy resins and polyimides, which are sought after for their superior thermal, mechanical, and chemical resistance. google.com

Epoxy Resins: In epoxy systems, aminopropyl aniline (B41778) derivatives can function as curing agents or hardeners. The amine groups react with the epoxide rings of the epoxy resin, leading to a cross-linked, three-dimensional network. This curing process transforms the liquid resin into a hard, thermosetting polymer. The curing kinetics and the final properties of the epoxy resin can be tailored by the specific structure of the amine. For instance, related imidazole-based compounds like 1-(3-aminopropyl)imidazole (B109541) have been synthesized and used as thermal latent curing agents for epoxy resins such as diglycidylether bisphenol A (DGEBA). nih.gov Such systems demonstrate stability at ambient temperatures and rapid curing at elevated temperatures, achieving high conversion rates. nih.gov The use of aromatic amines as part of the curing agent structure often enhances the thermal stability and chemical resistance of the cured epoxy. bohrium.com

Polyimides: Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. issp.ac.ru They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization. researchgate.netkpi.ua this compound can serve as the diamine monomer in such polymerizations. evitachem.com The incorporation of its flexible aminopropyl group into the rigid polyimide backbone can improve the processability and solubility of the resulting polymer without significantly compromising its thermal properties. researchgate.net For example, studies on polyimides containing 1,4-bis(3-aminopropyl)piperazine (B145938) have shown the potential for creating materials with specific functionalities. researchgate.net The synthesis of polyimides from various diamines and dianhydrides is a well-established method for producing high-performance materials for diverse applications, including films and composites. researchgate.net

Table 1: Illustrative Properties of Epoxy Resins Cured with Amine Agents

| Curing Agent Type | Epoxy Resin | Glass Transition Temp. (Tg) | Key Findings |

| m-Arylaminocyclotriphosphazene | DER-331 | 80°C | Resulting polymers exhibit a high gel fraction (up to 97%) and good fire resistance. bohrium.com |

| p-Arylaminocyclotriphosphazene | DER-331 | 85°C | Demonstrates slightly higher thermal stability compared to the meta-substituted curing agent. bohrium.com |

| Phenylurea Propyl Imidazole (PUPI) | DGEBA | Curing peak at 122-155°C | Acts as a thermal latent curing agent and accelerator, significantly lowering curing temperatures. nih.gov |

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. dronacharya.info For polymers derived from this compound, several structural features dictate their performance:

Flexible Propyl Chain: The three-carbon chain introduces flexibility into the polymer backbone. In otherwise rigid polymers like polyimides, this can disrupt chain packing, leading to lower crystallinity, increased solubility in organic solvents, and improved processability. dronacharya.inforsc.org

Aromatic Ring: The phenyl group imparts rigidity, thermal stability, and mechanical strength to the polymer. It contributes to a higher glass transition temperature (Tg) and improved resistance to chemical and thermal degradation. dronacharya.info

Amine Functionality: The presence of primary and secondary amines allows for the formation of strong intermolecular hydrogen bonds. These interactions increase the polymer's strength and modulus. dronacharya.info The nature of the amine linkage (amide, imide, etc.) also profoundly affects chemical reactivity and stability; for example, amide and ester linkages can be susceptible to hydrolysis. dronacharya.info

By systematically modifying the polymer backbone or copolymerizing with other monomers, materials with tailored properties such as specific tensile strength, modulus, and thermal characteristics can be designed. rsc.org

Functional Membranes for Separation and Electrochemical Devices

The unique properties of polymers derived from this compound and related structures make them suitable for fabricating advanced functional membranes used in energy and sensing applications.

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. mdpi.comresearchgate.net The proton exchange membrane (PEM) is a critical component that facilitates proton transport from the anode to the cathode while preventing the passage of fuel and oxidant. Derivatives of this compound are investigated for creating novel PEMs. For instance, incorporating aniline structures into polymer backbones like polybenzothiazole can enhance the properties of the resulting membrane. nih.gov The basicity of the aniline group allows it to adsorb phosphoric acid, which in turn boosts proton conductivity, a key performance metric for high-temperature PEMFCs (HT-PEMFCs). nih.gov

Research on membranes functionalized with 1-(3-aminopropyl)imidazole, a structurally similar compound, has demonstrated the creation of HT-PEMs with high proton conductivity and good mechanical strength. rsc.org These membranes can be blended with other polymers, such as poly(ether ketone cardo) (PEK-C), to enhance mechanical robustness while maintaining high phosphoric acid doping levels and conductivity. rsc.org

Table 2: Performance Data for Functionalized Proton Exchange Membranes

| Membrane Composition | Temperature (°C) | Proton Conductivity (S/cm) | Key Feature |

| PVC-APIm/10%PEK-C/166%PA | 180 | 0.132 | Blending PEK-C improves mechanical stability and increases phosphoric acid (PA) doping. rsc.org |

| Sulfonated Polybenzothiazole with 12.5% Aniline (PA doped) | Not Specified | 0.157 | Aniline structure's basicity enhances phosphoric acid adsorption, boosting proton conductivity. nih.gov |

Permselective membranes are essential components of amperometric biosensors, as they allow the target analyte to reach the electrode surface while blocking interfering electroactive species. nih.govdokumen.pub This selectivity is crucial for accurate measurements in complex biological fluids.

Polyimides derived from diamines are widely used for this purpose. researchgate.net A polyimide synthesized from 1,4-bis(3-aminopropyl)piperazine and pyromellitic dianhydride, when coated on a platinum electrode, demonstrated selective permeation for the neurotransmitter dopamine (B1211576) while effectively blocking ascorbic acid, a common interferent. researchgate.net This highlights the potential of polymers containing the aminopropyl structural motif for creating effective permselective barriers in biosensors. The design of these polymer membranes allows for the optimization of sensitivity and selectivity, which are critical for the reliable detection of biomolecules. researchgate.netnih.gov The polymer must be reproducible, adhere well to the transducer, and maintain its permselectivity over time to ensure the long-term performance of the biosensor. dokumen.pub

Supramolecular Assemblies and Networks Involving Diamine Scaffolds

Diamine scaffolds, including structures related to this compound, are fundamental building blocks in supramolecular chemistry. bohrium.comrsc.org This field focuses on creating large, well-organized structures through non-covalent interactions like hydrogen bonding, metal coordination, and π–π stacking. acs.org These self-assembled systems have applications ranging from drug delivery to advanced materials. nih.gov

The distinct functionalities within diamine molecules allow them to act as versatile linkers or nodes in complex networks. For example, diamine ligands have been used to connect metalloporphyrin units into coordination polymers, forming "shish-kebab" or "wheel-and-axle" type supramolecular structures. rsc.org The length and flexibility of the diamine linker dictate the final architecture of the assembly.

Furthermore, compounds like bis(3-aminopropyl)methylamine have been used to create one-dimensional heterometallic polymeric chains that further organize into three-dimensional supramolecular networks through hydrogen bonding. iucr.org Related aminopropyl-containing molecules have also been employed to create fluorescent supramolecular gels and other self-assembling systems. mdpi.com The ability of these diamine scaffolds to direct the assembly of molecules into ordered, functional superstructures opens up possibilities for designing novel materials with dynamic and responsive properties. nih.govtue.nl

Advanced Spectroscopic and Structural Characterization of 3 1 Aminopropyl Aniline Compounds

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

FTIR Spectroscopy: The FTIR spectrum of an aniline (B41778) derivative typically displays characteristic absorption bands corresponding to the N-H, C-H, C-N, and C=C bonds. For 3-(1-Aminopropyl)aniline, the primary amine (-NH2) groups would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group would be observed in the 2850-2960 cm⁻¹ range. The N-H bending vibrations of the primary amines are typically found near 1600 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine is anticipated in the 1250-1340 cm⁻¹ region, and the C-N stretching of the aliphatic amine would likely appear between 1020 and 1250 cm⁻¹. orgchemboulder.com The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of aniline and its derivatives shows prominent bands for ring breathing modes and other skeletal vibrations. nih.govresearchgate.net For this compound, the symmetric ring breathing vibration would be a strong indicator of the substituted benzene ring. The C-N stretching vibration also gives a characteristic Raman signal. researchgate.net The presence of both aromatic and aliphatic C-H bonds would be confirmed by their respective stretching vibrations. The study of aniline derivatives by Surface-Enhanced Raman Scattering (SERS) has shown that the adsorption of the molecule onto a metal surface can significantly enhance the Raman signals, particularly those of the amino group. tandfonline.com

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (asymmetric) | ~3400-3500 | FTIR, Raman |

| N-H Stretch (symmetric) | ~3300-3400 | FTIR, Raman |

| Aromatic C-H Stretch | ~3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | ~2850-2960 | FTIR, Raman |

| N-H Bend | ~1580-1650 | FTIR |

| Aromatic C=C Stretch | ~1450-1600 | FTIR, Raman |

| Aromatic C-N Stretch | ~1250-1340 | FTIR, Raman |

| Aliphatic C-N Stretch | ~1020-1250 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: While a specific ¹H NMR spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on data from similar structures like N-propylaniline and other substituted anilines. tandfonline.comtandfonline.com The protons on the aromatic ring would appear in the range of δ 6.5-7.5 ppm. The protons of the aminopropyl side chain would have distinct signals: the methine proton (-CH) adjacent to the aromatic ring and the nitrogen atom would likely resonate at a downfield position, the methylene (B1212753) protons (-CH2-) would appear in the mid-range, and the terminal methyl protons (-CH3) would be found at the most upfield position. The protons of the two amino groups (-NH2) would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C-3) and the carbon attached to the aminopropyl group (C-1) would have distinct chemical shifts influenced by the electron-donating nature of the substituents. The carbons of the propyl chain would appear in the aliphatic region of the spectrum. The chemical shifts of carbons in substituted benzene rings can often be estimated using additivity rules. kpi.ua

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-NH₂ | - | ~145 - 150 |

| Aromatic C-CH(NH₂)CH₂CH₃ | - | ~140 - 145 |

| -CH(NH₂)- | ~3.5 - 4.5 | ~50 - 60 |

| -CH₂- | ~1.5 - 2.5 | ~20 - 30 |

| -CH₃ | ~0.8 - 1.2 | ~10 - 15 |

| Ar-NH₂ | Broad singlet | - |

| -CH(NH₂)- | Broad singlet | - |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of aniline and its derivatives is characterized by absorptions arising from π → π* transitions of the benzene ring. tandfonline.com The presence of the amino group, an auxochrome, typically causes a red shift (bathochromic shift) of these absorption bands compared to benzene. For this compound, the spectrum would likely show a primary absorption band around 240-260 nm and a secondary, less intense band around 280-300 nm in a non-polar solvent. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution. kpi.ua In acidic media, protonation of the amino groups would lead to a blue shift (hypsochromic shift) as the lone pair of electrons on the nitrogen is no longer in conjugation with the aromatic ring.

Expected UV-Vis Absorption Maxima for this compound:

| Transition | Expected λmax (nm) | Solvent Effect |

|---|---|---|

| π → π* (Primary) | ~240 - 260 | Solvatochromic shifts observed |

| π → π* (Secondary) | ~280 - 300 | Hypsochromic shift in acidic media |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄N₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for aniline derivatives involve cleavage of the side chain and fragmentation of the aromatic ring. For this compound, characteristic fragments would likely result from the loss of the aminopropyl group or parts of it. The ionization method, such as electrospray ionization (ESI) or electron ionization (EI), will influence the fragmentation pattern observed. researchgate.net

Predicted High-Resolution Mass Spectrometry Data for this compound:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Exact Mass [M] | 150.1157 |

| Monoisotopic Mass [M+H]⁺ | 151.1235 |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been found in the surveyed literature, studies on related aniline derivatives and phenylenediamine isomers provide insights into the expected structural features. nih.goviucr.org For instance, the geometry around the nitrogen atoms would be trigonal pyramidal, and the aminopropyl side chain would adopt a specific conformation to minimize steric hindrance. Hydrogen bonding between the amino groups of adjacent molecules would likely be a dominant feature in the crystal lattice.

Thermal Analysis Techniques (DSC, DTA, TGA) for Material Properties

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that a material undergoes upon heating.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate its thermal stability and decomposition profile. One would expect to see weight loss corresponding to the volatilization or decomposition of the compound. Studies on aniline derivatives show that decomposition temperatures are influenced by the nature and position of the substituents on the aromatic ring.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): DSC and DTA measure the heat flow to or from a sample as it is heated or cooled. These techniques can detect phase transitions such as melting, crystallization, and glass transitions. iitk.ac.inyoutube.comtainstruments.com For this compound, a DSC or DTA curve would show an endothermic peak corresponding to its melting point. If the compound can exist in different crystalline forms (polymorphs), multiple thermal events might be observed. The thermal behavior of polymers derived from aniline has been studied, revealing information about their thermal stability and cross-linking reactions.

Expected Thermal Properties of this compound:

| Thermal Event | Technique | Expected Observation |

|---|---|---|

| Melting | DSC/DTA | Endothermic peak |

| Decomposition | TGA | Weight loss at elevated temperatures |

| Glass Transition (if amorphous) | DSC | Step change in heat capacity |

Emerging Research Themes and Future Outlook

Innovations in Green Chemistry and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally benign and efficient synthetic methods. For aromatic amines, including aniline (B41778) derivatives, this involves moving away from traditional multi-step processes that often utilize harsh reagents and generate significant waste. A key area of innovation lies in the catalytic synthesis of these compounds.

Future research is geared towards the development of novel catalytic systems that can facilitate the synthesis of functionalized anilines with high atom economy and selectivity. This includes the exploration of earth-abundant metal catalysts and biocatalysis. The goal is to create streamlined, one-pot reactions that minimize the use of protecting groups and reduce the number of purification steps required. For instance, a simple two-step method involving a condensation reaction between electron-rich aromatic amines and squaric acid has been noted for minimizing byproducts and simplifying purification in the synthesis of related dyes. nanoge.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Amines

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalysts | Often stoichiometric reagents or precious metal catalysts | Earth-abundant metal catalysts, biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Atom Economy | Often low due to multi-step processes and use of protecting groups | High, with a focus on one-pot reactions and minimizing waste |

| Energy Input | Typically high temperature and pressure | Milder reaction conditions, use of microwave or photochemical activation |

| Byproducts | Can be significant and hazardous | Minimized, with a focus on recyclable catalysts and benign byproducts |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and design. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development cycle. In the context of 3-(1-Aminopropyl)aniline and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, reactivity, and potential applications of new aniline derivatives based on their molecular structure. This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, leading to higher yields, improved purity, and reduced costs.

De Novo Design: Generative models can design entirely new molecules with desired properties, opening up new avenues for innovation in materials science and medicinal chemistry.

The use of AI and ML in the design of aniline derivatives is part of a broader trend towards data-driven approaches in materials science, spurred by initiatives like the Materials Genome Initiative. dokumen.pub

Multiscale Modeling and Simulation in Materials Science

Understanding the behavior of materials from the atomic to the macroscopic scale is crucial for designing new materials with tailored properties. Multiscale modeling and simulation techniques provide a powerful framework for achieving this understanding. For materials incorporating this compound or similar structures, these methods can be used to:

Predict Material Properties: Simulations can predict a wide range of properties, including mechanical strength, thermal stability, and electronic conductivity. For example, molecular dynamics simulations can provide insights into the structural flexibility of materials. euromof2023.com

Understand Structure-Property Relationships: By simulating how changes in molecular structure affect macroscopic properties, researchers can develop a deeper understanding of the underlying principles governing material behavior.

Guide Experimental Work: Simulations can help to guide the design of new experiments and interpret experimental results, making the research process more efficient.

Modern multiscale modeling has achieved high levels of accuracy in predicting the properties of complex materials. nanoge.org These computational studies are becoming an indispensable part of materials research, complementing experimental investigations.

Interdisciplinary Applications of this compound Chemistry

The unique chemical structure of this compound, featuring both a primary aliphatic amine and an aromatic amine, makes it a versatile building block for a wide range of applications across different scientific disciplines. Its future applications are likely to be found at the intersection of chemistry, materials science, and biology.

Advanced Polymers and Composites: The diamine nature of this compound makes it an excellent candidate for the synthesis of high-performance polymers such as polyamides and polyimides. It can also be used to functionalize nanoparticles, creating nanocomposites with enhanced properties. For instance, studies on related oligo(amino-propyl-silsesquioxane) (OAPS) nanoparticles have shown how they can influence the properties of ionic liquid-based nanocomposites. acs.org

Pharmaceuticals and Agrochemicals: The aniline moiety is a common feature in many biologically active compounds. The specific substitution pattern of this compound could be explored for the development of new therapeutic agents and crop protection chemicals. The study of 1,2,3-triazole derivatives of anilines as potential drug candidates is an active area of research. researchgate.net

Organic Electronics: Aniline derivatives are often used in the synthesis of organic semiconductors and conducting polymers. The properties of this compound could be leveraged in the design of new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

The interdisciplinary nature of these applications highlights the importance of collaboration between researchers from different fields to fully realize the potential of this and related compounds.

Challenges and Opportunities in Diamine and Aniline Research

While the future of diamine and aniline research is promising, there are several challenges that need to be addressed to unlock their full potential.

Challenges:

Selectivity in Synthesis: Achieving high selectivity in the synthesis of complex, multifunctional anilines can be challenging.

Process Scalability: Scaling up novel, sustainable synthetic methods from the laboratory to an industrial scale often presents significant engineering hurdles.

Toxicity and Environmental Impact: A thorough understanding and mitigation of the potential toxicity and environmental impact of new aniline derivatives is crucial for their responsible development and application.

Opportunities:

New Catalytic Systems: There is a significant opportunity for the discovery and development of new, highly efficient, and selective catalysts for the synthesis of functionalized anilines.

Bio-based Feedstocks: The development of methods to produce anilines and diamines from renewable, bio-based feedstocks would be a major step towards a more sustainable chemical industry.

Circular Economy: Designing aniline-based materials for recyclability and degradation will be a key aspect of their contribution to a circular economy.

Addressing these challenges and capitalizing on these opportunities will require continued innovation and collaboration across the chemical sciences. The ongoing research into compounds like this compound is indicative of the vibrant and evolving nature of this important area of chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1-Aminopropyl)aniline with high purity?

- Methodological Answer : Synthesis typically involves amination reactions, such as nucleophilic substitution or reductive amination. For example, a similar compound, N-[3-(Trimethoxysilyl)propyl]aniline, is synthesized via reaction of 3-chloropropyltrimethoxysilane with aniline under controlled stoichiometry and inert atmosphere . Key parameters include:

- Catalyst selection : Use palladium or nickel catalysts for efficient coupling.

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity via NMR (>95% purity threshold) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous aromatic amines (e.g., 3-Aminofluoranthene), adhere to:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Emergency measures : In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation .

Q. How can researchers characterize this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm the aminopropyl-aniline linkage (e.g., δ 1.5–2.5 ppm for propyl protons) .

- Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., m/z 164.2 for [M+H]⁺).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, referencing EP impurity standards .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Design a stability study with:

- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Sampling : Collect aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .

- Findings : Expect hydrolytic degradation under acidic (pH < 3) or alkaline (pH > 10) conditions, forming aniline derivatives .

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Apply a factorial experimental design to test variables:

- Parameters : Catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature (50–100°C) .

- Statistical analysis : Use ANOVA to identify significant factors affecting yield.

- Troubleshooting : If low yields persist, confirm substrate purity or switch to Buchwald-Hartwig conditions .

Q. What advanced techniques identify degradation products of this compound under oxidative stress?

- Methodological Answer :

- Oxidative stress simulation : Treat the compound with H₂O₂ or UV light.

- Detection : Use LC-QTOF-MS to identify m/z signatures of oxidation products (e.g., nitro or hydroxylated derivatives) .

- Mechanistic insight : Compare fragmentation patterns with reference standards (e.g., nitroaniline analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.